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molecular formula C8H10F6 B8616771 1,1,2,3,3,3-Hexafluoropropylcyclopentane CAS No. 53005-31-5

1,1,2,3,3,3-Hexafluoropropylcyclopentane

Cat. No. B8616771
M. Wt: 220.15 g/mol
InChI Key: GQUVSHOFUQPPLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04002810

Procedure details

Cyclopentane (65 mmole) and hexafluoropropene (22 mmole) heated at 290° for 2 days gave a 71% yield (based on hexafluoropropene consumed) of analytically and spectroscopically pure 1,1,2,3,3,3-hexafluoropropylcyclopentane: ##STR15## identical with material prepared by an alternative route.
Quantity
65 mmol
Type
reactant
Reaction Step One
Quantity
22 mmol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[F:6][C:7]([F:14])([F:13])[C:8]([F:12])=[C:9]([F:11])[F:10]>>[F:10][C:9]([CH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)([F:11])[CH:8]([F:12])[C:7]([F:14])([F:13])[F:6]

Inputs

Step One
Name
Quantity
65 mmol
Type
reactant
Smiles
C1CCCC1
Name
Quantity
22 mmol
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
a 71% yield (based on hexafluoropropene consumed) of analytically and spectroscopically pure 1,1,2,3,3,3-hexafluoropropylcyclopentane
CUSTOM
Type
CUSTOM
Details
##STR15## identical with material prepared by an alternative route

Outcomes

Product
Name
Type
Smiles
FC(C(C(F)(F)F)F)(F)C1CCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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